molecular formula C16H17NO3 B139760 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 139233-51-5

4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer B139760
CAS-Nummer: 139233-51-5
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: ILRLAKGRRDIUQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline, also known as 7-OH-DPAT, is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has been widely studied due to its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression.

Wirkmechanismus

The mechanism of action of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline activates the receptor and triggers a downstream signaling cascade that leads to the release of dopamine in the brain. This dopamine release is responsible for the therapeutic effects of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline in Parkinson's disease, schizophrenia, and depression.

Biochemische Und Physiologische Effekte

In addition to its therapeutic effects, 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has been found to have several biochemical and physiological effects. It has been shown to increase the expression of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons. Additionally, it has been found to reduce the expression of the inflammatory cytokine TNF-alpha, which is involved in the pathogenesis of several diseases, including Parkinson's disease and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is its high selectivity for the dopamine D3 receptor, which allows for targeted therapeutic effects without affecting other dopamine receptors. However, one of the limitations of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is its relatively short half-life, which requires frequent dosing in animal models.

Zukünftige Richtungen

There are several future directions for the study of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential therapeutic applications in other diseases, such as addiction and anxiety disorders. Another direction is to develop more stable analogs of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline with longer half-lives and improved pharmacokinetic profiles. Finally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline.

Synthesemethoden

The synthesis of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2,3-dihydroxybenzaldehyde and 1-(2-aminoethyl)-4-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline as a yellow solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been found to act as a selective agonist for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been shown to improve the symptoms of Parkinson's disease by increasing dopamine release in the brain. Additionally, it has been found to have antipsychotic effects in animal models of schizophrenia and to improve depressive symptoms in animal models of depression.

Eigenschaften

CAS-Nummer

139233-51-5

Produktname

4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

Molekularformel

C16H17NO3

Molekulargewicht

271.31 g/mol

IUPAC-Name

4-(7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1,2-diol

InChI

InChI=1S/C16H17NO3/c1-9-12-7-17-8-13(11(12)3-5-14(9)18)10-2-4-15(19)16(20)6-10/h2-6,13,17-20H,7-8H2,1H3

InChI-Schlüssel

ILRLAKGRRDIUQI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1CNCC2C3=CC(=C(C=C3)O)O)O

Kanonische SMILES

CC1=C(C=CC2=C1CNCC2C3=CC(=C(C=C3)O)O)O

Synonyme

3,4-DPHMTQ
4-(3,4-dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.